6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the condensation of 3,4-diaminopyridine with chloroacetaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate imidazole ring, which then undergoes cyclization to form the final product .
Another method involves the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents. This approach is operationally simple and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, N-oxides, and hydrogenated derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and a histone methyltransferase EZH2 inhibitor, which are crucial in cancer therapy . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its use in the synthesis of drugs like zolpidem and alpidem.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in the synthesis of biologically active compounds .
Properties
IUPAC Name |
6-chloro-3-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQZEYWWYINAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515783 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-45-0 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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